Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate is an organic compound that features a benzoate ester linked to a bromopyridine moiety through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method starts with the bromination of pyridine to obtain 5-bromopyridine. This is followed by the acylation of 5-bromopyridine with a suitable acyl chloride to form the corresponding acyl bromopyridine. The final step involves the coupling of this intermediate with methyl 4-aminobenzoate under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound can be used to study the interactions of bromopyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate is not well-documented. it is likely to interact with biological molecules through its bromopyridine and benzoate moieties, potentially affecting various molecular pathways. Further research is needed to elucidate its exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(5-chloropyridin-3-yl)carbonyl]amino}benzoate
- Methyl 4-{[(5-fluoropyridin-3-yl)carbonyl]amino}benzoate
- Methyl 4-{[(5-iodopyridin-3-yl)carbonyl]amino}benzoate
Uniqueness
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 4-[(5-bromopyridine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-20-14(19)9-2-4-12(5-3-9)17-13(18)10-6-11(15)8-16-7-10/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNGUSHHHVANCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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